molecular formula C26H40N7O19P3S B1247127 Itaconyl-CoA

Itaconyl-CoA

Cat. No.: B1247127
M. Wt: 879.6 g/mol
InChI Key: NFVGYLGSSJPRKW-CITAKDKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Itaconyl-CoA is the S-itaconyl derivative of coenzyme A. It has a role as a mouse metabolite. It is a 3-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a coenzyme A. It is a conjugate acid of an this compound(5-).

Scientific Research Applications

Bacterial Pathogenicity and Metabolism

Itaconyl-CoA plays a crucial role in bacterial pathogenicity and metabolism. Many pathogens, such as Yersinia pestis and Pseudomonas aeruginosa, have genes for itaconate degradation which are essential for their survival inside macrophages. The enzymes involved convert itaconate into pyruvate and acetyl-CoA, enabling bacteria to metabolize itaconate and survive in hostile environments (Sasikaran et al., 2014).

Fungal Itaconic Acid Production and Degradation

In the context of fungal metabolism, specifically in Aspergillus terreus, this compound is involved in the catabolic pathway of itaconic acid. Itaconic acid is first converted into this compound, then hydrated into citramalyl-CoA, and finally split into acetyl-CoA and pyruvate. This pathway is crucial for itaconic acid degradation and the overall metabolic process in fungi (Chen et al., 2016).

Impact on Mitochondrial Metabolism

This compound influences mitochondrial metabolism significantly. It has been identified as a competitive inhibitor of Complex II/succinate dehydrogenase, altering tricarboxylic acid (TCA) cycle metabolism and leading to succinate accumulation. It also impacts branched-chain amino acid metabolism and fatty acid diversity by inhibiting methylmalonyl-CoA mutase activity (Cordes & Metallo, 2021).

Enzymatic Activity and Radical Formation

This compound can form a stable biradical in methylmalonyl-CoA mutase, disrupting its activity and repair. This process highlights the unique ability of this compound to interfere with radical-generating enzymes, offering insights into its potential role in inhibiting certain metabolic pathways crucial in pathogenic organisms like Mycobacterium tuberculosis (Ruetz et al., 2019).

Itaconate Utilization in Bacteria

Certain bacteria, like Burkholderia xenovorans, utilize itaconate through a degradation pathway involving this compound, showcasing its significance in bacterial metabolism and its potential role in environmental carbon cycling (Kronen, Sasikaran, & Berg, 2015).

Properties

Molecular Formula

C26H40N7O19P3S

Molecular Weight

879.6 g/mol

IUPAC Name

4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methylidene-4-oxobutanoic acid

InChI

InChI=1S/C26H40N7O19P3S/c1-13(25(39)40)8-16(35)56-7-6-28-15(34)4-5-29-23(38)20(37)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(36)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-12,14,18-20,24,36-37H,1,4-10H2,2-3H3,(H,28,34)(H,29,38)(H,39,40)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t14-,18-,19-,20+,24-/m1/s1

InChI Key

NFVGYLGSSJPRKW-CITAKDKDSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Itaconyl-CoA
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Itaconyl-CoA
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Itaconyl-CoA
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Itaconyl-CoA
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